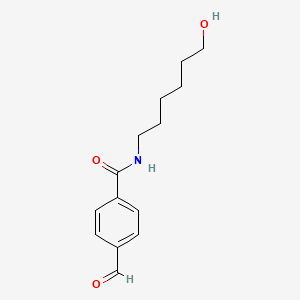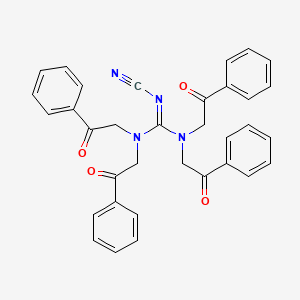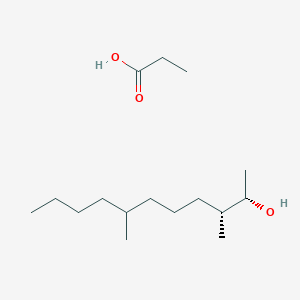
4-Formyl-N-(6-hydroxyhexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-N-(6-hydroxyhexyl)benzamide is a chemical compound with the molecular formula C14H19NO3. It is a benzamide derivative characterized by the presence of a formyl group at the 4-position and a hydroxyhexyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(6-hydroxyhexyl)benzamide typically involves the condensation of 4-formylbenzoic acid with 6-aminohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which promotes the condensation reaction efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-N-(6-hydroxyhexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyhexyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic reagents.
Major Products Formed
Oxidation: 4-Carboxy-N-(6-hydroxyhexyl)benzamide.
Reduction: 4-Hydroxymethyl-N-(6-hydroxyhexyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formyl-N-(6-hydroxyhexyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Formyl-N-(6-hydroxyhexyl)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyhexyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylbenzoic acid: Lacks the hydroxyhexyl group, making it less soluble in aqueous environments.
N-(6-Hydroxyhexyl)benzamide: Lacks the formyl group, reducing its reactivity with nucleophiles.
Uniqueness
4-Formyl-N-(6-hydroxyhexyl)benzamide is unique due to the presence of both the formyl and hydroxyhexyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions that are not possible with simpler benzamide derivatives .
Propriétés
Numéro CAS |
392656-94-9 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
4-formyl-N-(6-hydroxyhexyl)benzamide |
InChI |
InChI=1S/C14H19NO3/c16-10-4-2-1-3-9-15-14(18)13-7-5-12(11-17)6-8-13/h5-8,11,16H,1-4,9-10H2,(H,15,18) |
Clé InChI |
FRIDGPYYHRECHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C(=O)NCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)



![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)

![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)



![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
